molecular formula C8H12N6O2 B11078283 N,5,7-trimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide

N,5,7-trimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide

Cat. No.: B11078283
M. Wt: 224.22 g/mol
InChI Key: ZBQMCTQVNXQEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N,5,7-trimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of N,5,7-trimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or growth inhibition .

Properties

Molecular Formula

C8H12N6O2

Molecular Weight

224.22 g/mol

IUPAC Name

N,5,7-trimethyl-6-oxo-2H-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide

InChI

InChI=1S/C8H12N6O2/c1-9-6(15)8-5(12-11-4-10-8)13(2)7(16)14(8)3/h4H,1-3H3,(H,9,15)(H,10,11)

InChI Key

ZBQMCTQVNXQEOA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C12C(=NNC=N1)N(C(=O)N2C)C

solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.